![molecular formula C14H19NO2 B8604016 [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone](/img/structure/B8604016.png)
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone
Übersicht
Beschreibung
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is an organic compound that features a phenyl ring substituted with a hydroxymethyl group and a methyl group, along with a piperidyl group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone typically involves the reaction of 4-(hydroxymethyl)-3-methylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-3-methyl-phenyl-(1-piperidyl)methanone.
Reduction: 4-(Hydroxymethyl)-3-methyl-phenyl-(1-piperidyl)methanol.
Substitution: 4-(Hydroxymethyl)-3-methyl-2-nitrophenyl-(1-piperidyl)methanone.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is studied for its interactions with biological targets, which may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers and other high-performance materials.
Wirkmechanismus
The mechanism of action of [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets in biological systems. The piperidyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxymethyl and methyl groups on the phenyl ring may influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Hydroxymethyl)phenylmethanone
- 4-(Hydroxymethyl)phenylmethanone
- 4-(Hydroxymethyl)phenylphenyl)methanone
Uniqueness
Compared to similar compounds, [4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone is unique due to the presence of both a hydroxymethyl group and a piperidyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-3-methylphenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H19NO2/c1-11-9-12(5-6-13(11)10-16)14(17)15-7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
RERFFNFCCMJFSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

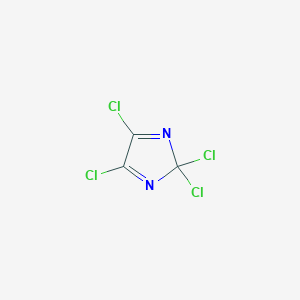
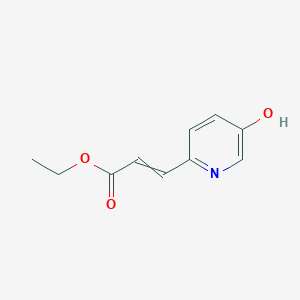
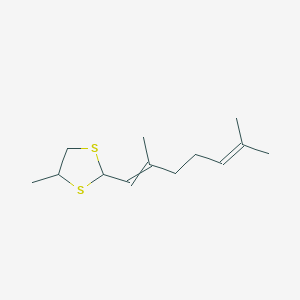
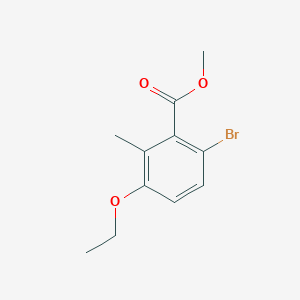
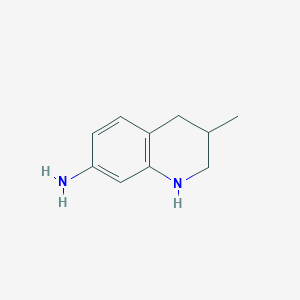
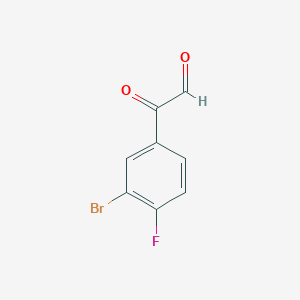
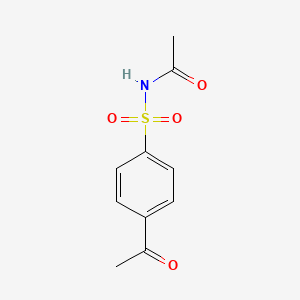
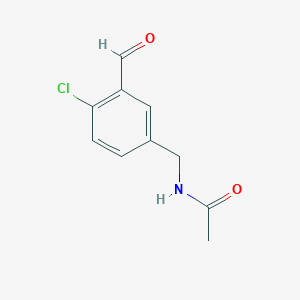
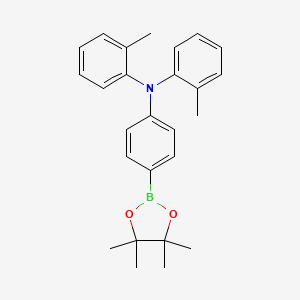
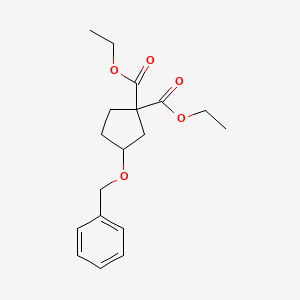
![4,5-Dichloro-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B8604020.png)
![1-Methyl-2-[nitro(phenylsulfanyl)methylidene]imidazolidine](/img/structure/B8604028.png)
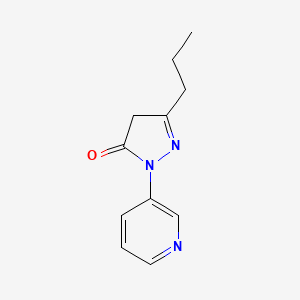
![Tert-butyl 2-[(benzylamino)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8604042.png)
